1-(4-Methylpentan-2-yl)piperazine

Vue d'ensemble

Description

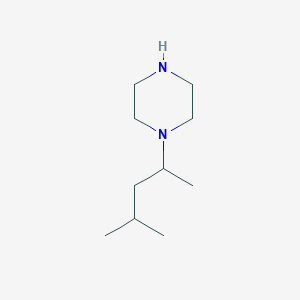

1-(4-Methylpentan-2-yl)piperazine is a piperazine derivative with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol

Méthodes De Préparation

The synthesis of 1-(4-Methylpentan-2-yl)piperazine can be achieved through several methods. One common approach involves the reaction of p-benzoquinone with aniline to form p-benzoquinone-2-aniline, which then reacts with 1,3-dimethylbutylamine . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-(4-Methylpentan-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(4-Methylpentan-2-yl)piperazine, often abbreviated as MP2P, is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of MP2P, focusing on its use in medicinal chemistry, neuropharmacology, and as a chemical intermediate in organic synthesis.

Neuropharmacological Research

MP2P has been investigated for its potential role as a neuropharmacological agent. Its structural similarity to other piperazine derivatives allows it to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of MP2P in animal models. The results indicated that MP2P exhibited significant activity in reducing depressive behaviors, suggesting its potential as a candidate for developing new antidepressant therapies .

Anticancer Properties

Research has also focused on the anticancer potential of MP2P. Preliminary studies have shown that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

In vitro studies conducted on human breast cancer cells demonstrated that MP2P could induce apoptosis and inhibit cell growth at specific concentrations. The findings suggest that MP2P could be developed further as an adjunct therapy in cancer treatment .

Chemical Intermediate

MP2P serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Table 1: Synthesis Pathways Involving MP2P

| Reaction Type | Product | Reference |

|---|---|---|

| Alkylation | Piperazine derivatives | |

| N-alkylation | Quaternary ammonium salts | |

| Cyclization | Novel heterocycles |

Development of New Synthetic Methods

Researchers are exploring new synthetic methodologies that utilize MP2P as a starting material or reagent. These methods aim to improve yield and reduce environmental impact compared to traditional synthetic routes.

Case Study: Green Chemistry Approaches

Recent advancements in green chemistry have highlighted the use of MP2P in solvent-free reactions, which not only enhance efficiency but also minimize waste generation. Studies have reported successful applications of MP2P in catalytic processes under environmentally friendly conditions .

Mécanisme D'action

The mechanism of action of 1-(4-Methylpentan-2-yl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications.

Comparaison Avec Des Composés Similaires

1-(4-Methylpentan-2-yl)piperazine can be compared with other piperazine derivatives such as:

1-(3,3-Dimethylbutyl)piperazine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

Ranolazine: Another piperazine derivative used to treat chronic angina. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-(4-Methylpentan-2-yl)piperazine, a derivative of piperazine with the molecular formula C10H22N2, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Weight : 170.3 g/mol

- IUPAC Name : this compound

- InChI Key : UAUWDLCUDIOLQP-UHFFFAOYSA-N

This compound interacts with various molecular targets, primarily acting as a GABA receptor agonist. This interaction leads to hyperpolarization of nerve endings, influencing neurotransmission and potentially contributing to its analgesic effects.

Antinociceptive Effects

Recent studies indicate that piperazine derivatives, including this compound, exhibit significant antinociceptive properties. For instance, in vivo experiments demonstrated that compounds similar to this derivative enhance the analgesic effects of opioid agonists like loperamide by antagonizing σ1 receptors, which are implicated in pain modulation .

Antitumor Activity

Research has highlighted the antitumor potential of piperazine derivatives. For example, derivatives containing piperazine rings have shown potent activity against various cancer cell lines, including A549 (lung cancer), with IC50 values significantly lower than standard chemotherapeutics such as cisplatin .

| Compound | Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|---|

| This compound | A549 | Not specified | Cisplatin: 11.54 |

| Chalcone-piperazine derivative | Hela | 0.19 | Cisplatin: 20.52 |

| Chalcone-piperazine derivative | SGC7901 | 0.41 | Cisplatin: 12.44 |

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is influenced by their structural modifications. The presence of substituents on the piperazine ring can significantly alter their pharmacological profiles, enhancing or diminishing their efficacy against specific biological targets .

Case Studies

Case Study 1: Antinociception Enhancement

In a study involving mice, the administration of this compound alongside loperamide resulted in a notable increase in pain threshold compared to loperamide alone. This suggests a synergistic effect that could be leveraged for pain management therapies .

Case Study 2: Antitumor Efficacy

A recent investigation into piperazine derivatives revealed that those modified with various functional groups demonstrated improved cytotoxicity against cancer cells. The study found that compounds with specific substitutions on the piperazine ring exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating their potential as chemotherapeutic agents .

Propriétés

IUPAC Name |

1-(4-methylpentan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)8-10(3)12-6-4-11-5-7-12/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUWDLCUDIOLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.